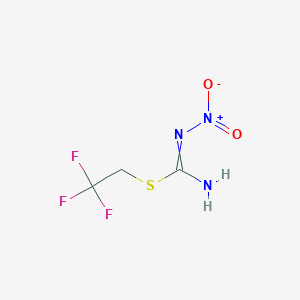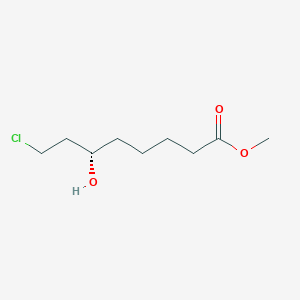
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene is a synthetic organic compound belonging to the naphthalene family Naphthalenes are characterized by their two fused benzene rings, which impart unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene typically involves multiple steps, starting from simpler naphthalene derivatives. One common method includes:
Acetoxylation: The acetoxy groups are introduced through a reaction with acetic anhydride, often under similar conditions as acetylation.
Side Chain Introduction: The methyl-pentenyl side chain can be added via a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
化学反応の分析
Types of Reactions
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into less oxidized forms.
Substitution: The acetoxy and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The acetyl and acetoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methyl-pentenyl side chain may also play a role in modulating the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone: This compound shares a similar core structure but differs in the oxidation state and functional groups.
1,4-Naphthoquinone Derivatives: These compounds have similar naphthalene backbones but vary in their substituents and biological activities.
Uniqueness
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene is unique due to its specific combination of acetyl, acetoxy, and methyl-pentenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
184901-95-9 |
|---|---|
分子式 |
C22H24O5 |
分子量 |
368.4 g/mol |
IUPAC名 |
[3-acetyl-4-acetyloxy-7-(4-methylpent-3-enyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H24O5/c1-13(2)7-6-8-17-9-10-18-20(11-17)21(26-15(4)24)12-19(14(3)23)22(18)27-16(5)25/h7,9-12H,6,8H2,1-5H3 |
InChIキー |
ISMPRAWACRMYRT-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=CC2=C(C=C(C(=C2C=C1)OC(=O)C)C(=O)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
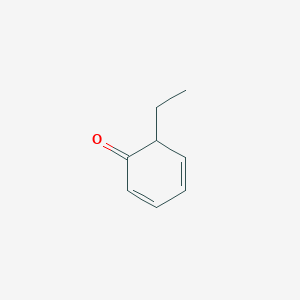
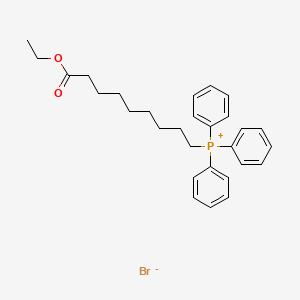
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
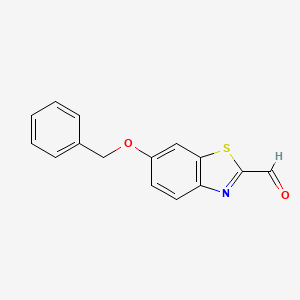
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
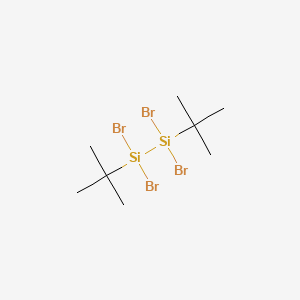
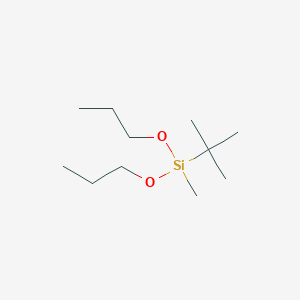
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

